Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a structurally complex heterocyclic compound featuring:
- A piperazine core substituted with an ethyl carboxylate group.
- A phenylsulfonyl bridge connecting the piperazine ring to a hydrazinecarbonyl group.
- A 6-methoxybenzo[d]thiazole moiety, a heterocyclic system known for bioactivity in medicinal chemistry.
Its synthesis likely involves sequential condensation and cyclization steps, analogous to methods described for related hydrazinecarbothioamide derivatives .
Properties
IUPAC Name |
ethyl 4-[4-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O6S2/c1-3-33-22(29)26-10-12-27(13-11-26)35(30,31)17-7-4-15(5-8-17)20(28)24-25-21-23-18-9-6-16(32-2)14-19(18)34-21/h4-9,14H,3,10-13H2,1-2H3,(H,23,25)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHPYHQWTHEDTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with their targets in a variety of ways, leading to changes in cellular function.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, leading to downstream effects such as anti-inflammatory, antimicrobial, and antitumor activities.
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often depends on the specific structure of the thiazole derivative.
Biological Activity
Ethyl 4-((4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antifungal studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring, a benzo[d]thiazole moiety, and sulfonamide functionalities. The molecular formula is , with a molecular weight of approximately 420.49 g/mol.
Key Structural Components
- Piperazine Ring : Known for its role in various pharmacological activities.
- Benzo[d]thiazole : Associated with antimicrobial and anticancer properties.
- Hydrazinecarbonyl : Implicated in enhancing the compound's reactivity and biological efficacy.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.
Case Study: Antiproliferative Effects
A series of experiments evaluated the antiproliferative effects of similar compounds against melanoma and prostate cancer cells. The results indicated that modifications in the structure significantly enhanced their potency, reducing IC50 values from micromolar to nanomolar ranges .
Antifungal Activity
The compound's antifungal potential has also been explored. In vitro studies have shown that derivatives with similar structural motifs exhibit significant antifungal activity against strains such as Aspergillus flavus and Candida albicans.
Table 1: Antifungal Activity of Related Compounds
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Aspergillus flavus | 10 µg/mL |
| Compound B | Candida albicans | 5 µg/mL |
| This compound | TBD |
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the benzo[d]thiazole and piperazine components have been shown to significantly impact biological activity.
Key Findings:
- Substituent Variations : The introduction of electron-withdrawing or electron-donating groups on the aromatic rings can enhance or diminish activity.
- Chain Length Modifications : Alterations in the length of the hydrazinecarbonyl chain have been correlated with changes in potency against specific targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules. Below is a comparative analysis:
Key Observations
Bioactivity Correlation :
- The 6-methoxybenzo[d]thiazole group in the target compound is distinct from the thiazole in ’s derivatives. The methoxy group may enhance metabolic stability compared to halogenated analogues .
- Sulfonyl vs. Carbonyl Linkers : Compounds with sulfonyl bridges (e.g., ) exhibit stronger antioxidant activity due to enhanced electron-withdrawing effects, whereas carbonyl-linked derivatives (e.g., ) favor receptor binding .
Synthetic Routes :
- The target compound’s synthesis likely parallels and , involving:
(i) Condensation of a benzaldehyde derivative with thiosemicarbazide,
(ii) Cyclization with α-halogenated ketones . - Contrastingly, triazole-thiones () require NaOH-mediated cyclization, which may limit functional group compatibility .
Pharmacokinetic Properties: Piperazine-containing compounds (e.g., ) generally show improved solubility and blood-brain barrier penetration compared to non-piperazine analogues . The ethyl carboxylate group in the target compound may reduce cytotoxicity relative to methyl esters in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
